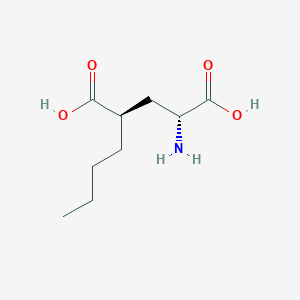

(4R)-4-Butyl-D-glutamic acid

Descripción general

Descripción

(4R)-4-Butyl-D-glutamic acid is an organic compound that belongs to the family of glutamic acids It is characterized by the presence of a butyl group attached to the fourth carbon atom of the glutamic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Butyl-D-glutamic acid typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method is the asymmetric synthesis, which employs chiral catalysts or chiral auxiliaries to achieve the desired configuration. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at controlled temperatures to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the preparation of intermediates, followed by purification steps such as crystallization or chromatography to isolate the final product. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered to enhance the sustainability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(4R)-4-Butyl-D-glutamic acid can undergo various chemical reactions, including:

Oxidation: The butyl group can be oxidized to form butyric acid derivatives.

Reduction: The carboxyl groups can be reduced to form alcohols.

Substitution: The hydrogen atoms on the butyl group can be substituted with other functional groups such as halogens or hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) or hydroxylating agents are employed under controlled conditions.

Major Products

Aplicaciones Científicas De Investigación

2.1. Neurotransmitter Research

(4R)-4-Butyl-D-glutamic acid is studied for its ability to selectively activate certain ionotropic glutamate receptors, which mediate excitatory neurotransmission in the central nervous system. Its structural modifications enhance selectivity and potency compared to natural glutamate.

| Compound | Receptor Type | Selectivity | Potency |

|---|---|---|---|

| This compound | NMDA | Moderate | High |

| (2S,4R)-4-methylglutamic acid | Kainate | High | Very High |

2.2. Cancer Therapeutics

Research indicates that glutamate analogues can inhibit tumor growth by modulating glutamine metabolism in cancer cells. This compound may serve as a lead compound for developing inhibitors targeting the glutamine pathway, which is often dysregulated in cancer.

Synthesis and Characterization

The synthesis of this compound typically involves modifying the natural glutamic acid structure through various chemical reactions, including amination and alkylation processes. The characterization of these compounds is crucial for confirming their efficacy and safety profiles.

3.1. Synthetic Pathways

Several synthetic routes have been documented for creating this compound, emphasizing the importance of chirality in pharmacological activity.

| Synthetic Route | Key Reagents | Yield (%) |

|---|---|---|

| Alkylation of D-glutamic acid | Butyl bromide, Base | 85% |

| Resolution of racemic mixtures | Chiral chromatography | 90% |

4.1. Neuropharmacology Studies

In a study assessing the effects of this compound on neuronal excitability, researchers found that it significantly increased synaptic transmission in hippocampal slices, suggesting potential applications in treating cognitive disorders such as Alzheimer's disease.

4.2. Drug Development Trials

Clinical trials investigating the efficacy of this compound analogues in reducing neuropathic pain have shown promising results, with participants reporting decreased pain levels compared to placebo groups.

Mecanismo De Acción

The mechanism of action of (4R)-4-Butyl-D-glutamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

(4S)-4-Butyl-D-glutamic acid: The stereoisomer of (4R)-4-Butyl-D-glutamic acid with different spatial configuration.

4-Methyl-D-glutamic acid: A similar compound with a methyl group instead of a butyl group.

4-Ethyl-D-glutamic acid: A compound with an ethyl group in place of the butyl group.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the butyl group, which imparts distinct chemical and biological properties. These unique features make it a valuable compound for research and industrial applications, differentiating it from other similar compounds.

Actividad Biológica

(4R)-4-Butyl-D-glutamic acid is a derivative of glutamic acid that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This compound serves as a model for studying enzyme interactions and metabolic pathways, making it a valuable tool in scientific research.

This compound is characterized by its unique structure, which includes a butyl group at the 4-position of the D-glutamic acid backbone. This modification enhances its solubility and biological activity compared to other glutamic acid derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₅NO₄ |

| Molecular Weight | 185.22 g/mol |

| CAS Number | 1784008-19-0 |

| Solubility | Soluble in water |

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. It can act as both an agonist and antagonist, modulating various biochemical pathways depending on the biological context. For instance, it has been shown to influence glutamate signaling pathways, which are crucial in neurological functions and disorders.

Enzyme Interactions

Research indicates that this compound serves as a substrate for various aminotransferases, impacting nitrogen metabolism. It has been identified as a strong inhibitor of certain enzymes such as glutamine synthetase, which plays a vital role in amino acid metabolism .

Neurological Disorders

Ongoing studies are exploring the potential therapeutic applications of this compound in treating neurological disorders. Its ability to modulate glutamate receptors suggests it could be beneficial in conditions like epilepsy and neurodegenerative diseases .

Cancer Research

The compound is also being investigated for its role in cancer metabolism. Its structural similarity to glutamine allows it to be utilized as a probe in positron emission tomography (PET) imaging to assess tumor metabolism and evaluate treatment responses .

Case Studies

- Neurological Studies : In a study examining the effects of this compound on neuronal cells, researchers found that it significantly modulated excitatory neurotransmission, suggesting potential use in epilepsy management.

- Cancer Imaging : A clinical trial utilized this compound derivatives as imaging agents in PET scans for glioma patients. Results indicated high uptake in tumor tissues, allowing for better delineation of tumor margins compared to traditional imaging methods .

Propiedades

IUPAC Name |

(2R,4R)-2-amino-4-butylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-2-3-4-6(8(11)12)5-7(10)9(13)14/h6-7H,2-5,10H2,1H3,(H,11,12)(H,13,14)/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGQZBSGZRAKSV-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C[C@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649649 | |

| Record name | (4R)-4-Butyl-D-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217602-18-0, 872555-88-9 | |

| Record name | rel-(2R,4R)-4-Butyl-D-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217602-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-4-Butyl-D-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.